molecular formula C6H13NO3S B13445714 (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid

Cat. No.: B13445714
M. Wt: 179.24 g/mol
InChI Key: KINWYTAUPKOPCQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid is an organic compound that belongs to the class of amino acids It contains an amino group, a carboxyl group, and a side chain with a hydroxypropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-cysteine and 3-chloropropanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the thiol group of L-cysteine with 3-chloropropanol under basic conditions. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in amino acid metabolism.

    Pathways Involved: It may participate in pathways related to sulfur metabolism and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: Contains a thiol group instead of the hydroxypropylthio group.

    Homocysteine: Similar structure but with an additional methylene group.

    Selenocysteine: Contains a selenol group instead of the thiol group.

Uniqueness

(S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(2S)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m1/s1

InChI Key

KINWYTAUPKOPCQ-RXMQYKEDSA-N

Isomeric SMILES

C(CO)CSC[C@H](C(=O)O)N

Canonical SMILES

C(CO)CSCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.